molecular formula C10H16N2 B13801681 (Bis(2-methyl-2-propenyl)amino)acetonitrile

(Bis(2-methyl-2-propenyl)amino)acetonitrile

Cat. No.: B13801681
M. Wt: 164.25 g/mol
InChI Key: HQOGSDQFTKUNLW-UHFFFAOYSA-N
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Description

ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- is an organic compound that belongs to the class of nitriles It is characterized by the presence of an acetonitrile group attached to a bis(2-methyl-2-allyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- typically involves the reaction of acetonitrile with bis(2-methyl-2-allyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- involves its interaction with molecular targets and pathways within a given system. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bis(2-methyl-2-allyl)amino moiety may also contribute to the compound’s overall activity by providing steric and electronic effects that modulate its behavior in different environments.

Comparison with Similar Compounds

    ACETONITRILE, [BIS(2-METHYL)AMINO]-: Similar structure but lacks the allyl groups.

    ACETONITRILE, [BIS(2-ALLYL)AMINO]-: Similar structure but lacks the methyl groups.

    ACETONITRILE, [BIS(2-METHYL-2-ALLYL)AMINO]-: Similar structure but with different substituents on the amino group.

Uniqueness: ACETONITRILE,[BIS(2-METHYL-2-ALLYL)AMINO]- is unique due to the presence of both methyl and allyl groups on the amino moiety, which can influence its reactivity and interactions in various chemical and biological systems. This combination of functional groups provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-[bis(2-methylprop-2-enyl)amino]acetonitrile

InChI

InChI=1S/C10H16N2/c1-9(2)7-12(6-5-11)8-10(3)4/h1,3,6-8H2,2,4H3

InChI Key

HQOGSDQFTKUNLW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(CC#N)CC(=C)C

Origin of Product

United States

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